molecular formula C23H24N4O3 B7720113 N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide

N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide

Cat. No. B7720113
M. Wt: 404.5 g/mol
InChI Key: VQZAZGBVWMRMMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide, also known as PQ1, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. PQ1 is a synthetic compound that was first synthesized in 2011 and has since been extensively studied for its unique chemical and biological properties.

Mechanism of Action

The mechanism of action of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation, survival, and inflammation. N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide has been shown to inhibit the activity of several key enzymes involved in these pathways, including PI3K, AKT, and NF-κB.
Biochemical and Physiological Effects:
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide has been shown to exhibit a wide range of biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of the immune response. N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide has also been shown to exhibit antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide is its potent antitumor activity, which makes it a promising candidate for the development of novel cancer therapeutics. However, one of the main limitations of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide is its relatively low solubility in water, which may limit its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the research and development of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide. One potential direction is the optimization of the synthesis process to improve the yield and purity of the compound. Another potential direction is the development of novel formulations or delivery systems to improve the bioavailability and efficacy of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide in vivo. Additionally, further studies are needed to fully understand the mechanism of action of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide and its potential therapeutic applications in various fields of medicine.

Synthesis Methods

The synthesis of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide involves a multistep process that includes the reaction of 3,4-dimethoxybenzaldehyde with isobutylamine to form the corresponding imine intermediate. This imine intermediate is then reacted with 3,4-dichloroquinoline to form the final product, N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide. The synthesis of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide is a relatively straightforward process and can be easily scaled up for large-scale production.

Scientific Research Applications

N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and infectious diseases. N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide has been shown to exhibit potent antitumor activity in various cancer cell lines, including breast, lung, and colon cancer cells. N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide has also been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

3,4-dimethoxy-N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c1-14(2)13-27-22-17(11-15-7-5-6-8-18(15)24-22)21(26-27)25-23(28)16-9-10-19(29-3)20(12-16)30-4/h5-12,14H,13H2,1-4H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQZAZGBVWMRMMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.